molecular formula C26H27ClF2N2O4 B12820150 tert-Butyl ((7-chloro-5-(4-(4,4-difluoropiperidine-1-carbonyl)phenyl)benzofuran-2-yl)methyl)carbamate

tert-Butyl ((7-chloro-5-(4-(4,4-difluoropiperidine-1-carbonyl)phenyl)benzofuran-2-yl)methyl)carbamate

Cat. No.: B12820150
M. Wt: 505.0 g/mol
InChI Key: MIZBFZUACSMHBL-UHFFFAOYSA-N
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Description

Tert-Butyl ((7-chloro-5-(4-(4,4-difluoropiperidine-1-carbonyl)phenyl)benzofuran-2-yl)methyl)carbamate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core substituted with a chlorophenyl group and a difluoropiperidine moiety, making it a subject of interest for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((7-chloro-5-(4-(4,4-difluoropiperidine-1-carbonyl)phenyl)benzofuran-2-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the benzofuran core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Difluoropiperidine Moiety: The difluoropiperidine moiety is attached through a nucleophilic substitution reaction, where a difluoropiperidine derivative reacts with the chlorophenyl-substituted benzofuran.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

Properties

Molecular Formula

C26H27ClF2N2O4

Molecular Weight

505.0 g/mol

IUPAC Name

tert-butyl N-[[7-chloro-5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-1-benzofuran-2-yl]methyl]carbamate

InChI

InChI=1S/C26H27ClF2N2O4/c1-25(2,3)35-24(33)30-15-20-13-19-12-18(14-21(27)22(19)34-20)16-4-6-17(7-5-16)23(32)31-10-8-26(28,29)9-11-31/h4-7,12-14H,8-11,15H2,1-3H3,(H,30,33)

InChI Key

MIZBFZUACSMHBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)Cl)C3=CC=C(C=C3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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